N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32FN3O3S/c1-3-5-17(6-4-2)20(25)22-11-16-28(26,27)24-14-12-23(13-15-24)19-9-7-18(21)8-10-19/h7-10,17H,3-6,11-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUPPVYEDRUSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.
Biological Activity
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide is a synthetic compound known for its complex structure and potential pharmacological applications. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group, a sulfonyl ethyl chain, and a propylpentanamide moiety. Its molecular formula is , which contributes to its unique biological properties.
This compound interacts with various biological targets, primarily through receptor binding and enzyme inhibition. The presence of the sulfonyl group enhances its solubility and binding affinity, making it a valuable candidate for drug design.
Key Mechanisms:
- Receptor Binding : The compound exhibits high affinity for specific receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes critical for cancer cell proliferation, such as PARP1 (Poly (ADP-ribose) polymerase 1), which plays a role in DNA repair mechanisms.
Biological Activity and Efficacy
Research indicates that this compound demonstrates significant biological activity across various assays.
Anticancer Activity
In studies assessing its efficacy against human breast cancer cells, the compound exhibited an IC50 value comparable to established drugs like Olaparib. For instance:
Mechanistic Studies
Further investigations revealed that the compound:
- Inhibits PARP1 activity effectively, leading to increased cleavage of PARP1 and enhanced phosphorylation of H2AX, markers indicative of DNA damage response .
- Induces apoptosis in cancer cells as evidenced by increased caspase 3/7 activity upon treatment .
Case Studies
Several studies have examined the biological activity of related compounds with similar structures. For example:
| Study | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | 18 | PARP1 inhibition, apoptosis induction | |
| Olaparib | 57.3 | PARP1 inhibition |
These findings underscore the potential of this compound as a lead compound in developing novel anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on Piperazine
Compound 81.8 ()
- Name : N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Molecular Formula : C₂₂H₂₄FN₃O₅S
- Key Differences : Replaces the 2-propylpentanamide with a 5-oxo-pyrrolidine-carboxamide group.
CAS 897618-28-9 ()
- Name : 2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
- Molecular Formula : C₂₀H₂₃F₂N₃O₃S
- Key Differences : Substitutes the 4-fluorophenyl on piperazine with a 2-fluorophenyl group and uses an acetamide instead of pentanamide.
- Impact : The ortho-fluorine position may alter steric interactions in receptor binding compared to the para-fluorine isomer.
Variations in the Amide/Sulfonamide Linker
Compound
- Name : N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Molecular Formula : C₁₉H₂₂FN₃O₃S
- Key Differences : Uses a 4-methylphenyl sulfonyl group instead of 4-fluorophenyl and a simpler acetamide chain.
Compound (11a)
- Name: N-(quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide
- Molecular Formula : C₂₅H₂₆F₃N₅O₂
- Key Differences: Incorporates a trifluoromethoxy-phenyl group on piperazine and a pentanamide-quinoline terminus.
- Synthesis Yield : 44%, reflecting challenges in purifying bulky substituents.
Pharmacological and Physicochemical Comparisons
Table 1: Structural and Functional Comparisons
Key Observations:
Fluorophenyl Position Matters : Para-fluorine (4-position) in the target compound and Compound 81.8 may enhance binding to aromatic receptor pockets compared to ortho-fluorine isomers.
Amide Chain Length: The 2-propylpentanamide group in the target compound likely increases lipophilicity vs.
Sulfonamide Linkers : All compounds use sulfonamide groups for stability, but substituents like methyl () or trifluoromethoxy () modulate electronic effects.
Research Implications and Gaps
- Antiviral Potential: Compound 81.8’s MERS-CoV activity suggests the target compound’s piperazine-sulfonamide scaffold warrants antiviral testing.
- Isomer Complexity : highlights challenges in distinguishing fluorophenyl isomers (ortho, meta, para), necessitating advanced analytical methods (e.g., chiral HPLC) for purity assessment.
- Synthetic Optimization : Low yields in (44%) indicate a need for improved coupling strategies for bulky amide groups.
Q & A
Advanced Research Questions
Q. How can conflicting bioactivity data across structural analogs be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl on the piperazine ring) and compare inhibition profiles. For example, fluorine’s electron-withdrawing effects enhance metabolic stability but may reduce receptor affinity in certain analogs .
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., dopamine D3 or 5-HT1A) to identify critical binding residues and explain potency variations .
Q. What strategies mitigate synthetic impurities during large-scale production?
- Methodology :
- Chromatographic Optimization : Use preparative HPLC with amine-functionalized columns (e.g., RediSep Rf Gold Amine) to separate sulfonamide intermediates from unreacted piperazine precursors .
- Reaction Monitoring : In-line FTIR tracks sulfonylation progress (disappearance of S=O stretch at ~1370 cm⁻¹) to minimize over-reaction byproducts .
Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
- Methodology :
- In Silico Predictions : Use tools like SwissADME to calculate logP (optimal range: 2–4) and polar surface area (<90 Ų) for BBB permeability .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with P-glycoprotein efflux transporters to prioritize analogs with reduced substrate recognition .
Data Contradiction Analysis
- Example : Discrepancies in reported IC₅₀ values for enzyme inhibition may arise from assay conditions (pH, ionic strength) or compound solubility. Validate results using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) and standardize buffer systems (e.g., 25 mM HEPES, pH 7.4) .
Key Structural and Functional Insights
| Structural Feature | Functional Impact | Reference |
|---|---|---|
| 4-Fluorophenyl piperazine | Enhances receptor selectivity (e.g., 5-HT1A over D2) via hydrophobic interactions | |
| Sulfonylethyl linker | Improves aqueous solubility and metabolic stability | |
| 2-Propylpentanamide tail | Modulates lipophilicity for BBB penetration; optimal logP ~3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
